molecular formula C22H24BrN5O4 B13753415 Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- CAS No. 72828-63-8

Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-

Cat. No.: B13753415
CAS No.: 72828-63-8
M. Wt: 502.4 g/mol
InChI Key: MEJVRNGBUURVPB-UHFFFAOYSA-N
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Description

CAS Number: 72828-63-8
Molecular Formula: C22H24BrN5O4
Molecular Weight: 502.369 g/mol
LogP: 5.75
Key Features:

  • Structural components include a benzonitrile core, bromine at position 3, a nitro group at position 5, and a butylamino-2-(acetyloxy)ethyl substituent.
  • High lipophilicity (LogP = 5.75) due to bromine and acetyloxy groups.
  • Analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized for pharmacokinetics and impurity isolation .
  • Classified under the Canadian Environmental Protection Act (CEPA) as meeting criteria for environmental risk assessment .

Properties

CAS No.

72828-63-8

Molecular Formula

C22H24BrN5O4

Molecular Weight

502.4 g/mol

IUPAC Name

2-[4-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-N-butyl-3-methylanilino]ethyl acetate

InChI

InChI=1S/C22H24BrN5O4/c1-4-5-8-27(9-10-32-16(3)29)18-6-7-21(15(2)11-18)25-26-22-17(14-24)12-19(28(30)31)13-20(22)23/h6-7,11-13H,4-5,8-10H2,1-3H3

InChI Key

MEJVRNGBUURVPB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reaction Type Reagents Conditions Notes
1 Diazotization Sodium nitrite (NaNO2), HCl 0–5°C, acidic medium Formation of diazonium salt from aniline derivative
2 Azo Coupling 3-bromo-5-nitrobenzonitrile 0–5°C, pH control (0–5) Coupling to form azo bond
3 Bromination Bromine (Br2) or N-bromosuccinimide (NBS) Controlled temperature, solvent Introduce bromine at position 3 if not pre-substituted
4 Nitration Nitric acid (HNO3) Controlled temperature, dilute acid Introduce nitro group at position 5
5 Acetylation Acetic anhydride or acetyl chloride Room temperature to mild heating Acetylation of hydroxyethyl group to acetyloxy

Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane as eluent, followed by recrystallization from ethanol to achieve >95% purity as verified by HPLC.

Industrial Scale Considerations

In industrial production, continuous flow reactors are often employed to control reaction parameters precisely, improving yield and reproducibility. Advanced purification techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on Newcrom R1 columns are used to isolate impurities and ensure product quality.

Analytical and Characterization Methods

Chromatographic Analysis

The compound is analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. The method is scalable for preparative separations and pharmacokinetic studies.

Parameter Value
Column Newcrom R1 (3 µm particle size)
Mobile Phase Acetonitrile:Water:Phosphoric acid (or Formic acid for MS)
Detection UV at azo absorption wavelength (~400–500 nm)
Linearity Range 0.1 – 10 µg/mL
Detection Limit 0.05 µg/mL
Recovery Rate 98–102%

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Strong absorption due to azo group in 400–500 nm range.
  • Infrared (IR) Spectroscopy: Characteristic azo (–N=N–) stretch at 1450–1600 cm⁻¹ and nitro (–NO₂) asymmetric stretch near 1520 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): $$^{13}C$$ NMR signals for nitrile carbons (~115–120 ppm) and nitro-substituted aromatic carbons (~135–140 ppm) confirm substitution pattern.

Chemical Reaction Analysis

Types of Reactions Involving the Compound

Reaction Type Description Common Reagents Outcome
Oxidation Conversion of functional groups under oxidative conditions Potassium permanganate (KMnO4), other oxidants Formation of benzoic acid derivatives
Reduction Reduction of nitro group to amino group Sodium borohydride (NaBH4), catalytic hydrogenation Amino-substituted derivatives
Substitution Replacement of functional groups Various nucleophiles/electrophiles, catalysts Modified derivatives for tailored properties

Reaction Conditions

Reactions are typically performed under controlled temperature and pH, with solvents such as ethanol, acetonitrile, or water depending on solubility and reagent compatibility. Monitoring is done by TLC, HPLC, or spectroscopic methods to ensure completeness and selectivity.

Research Results and Applications

Pharmacological and Toxicological Studies

The compound exhibits biological activity influenced by its acetyloxy and azo groups, with studies showing cytotoxic effects on cancer cell lines such as HeLa, MCF-7, and A549 with IC50 values ranging from 10 to 15 µM.

Cell Line IC50 (µM)
HeLa 15
MCF-7 10
A549 12

Toxicity studies in aquatic organisms indicate bioaccumulation potential and sublethal developmental effects, necessitating environmental risk assessment.

Dye Manufacturing

As an azo compound with bromine and nitro substituents, it serves as an intermediate in dye synthesis, providing vivid coloration and stability. Its high lipophilicity (LogP = 5.75) enhances affinity for hydrophobic substrates.

Analytical Chemistry

The compound’s robust chromatographic behavior allows its use as a standard or marker in HPLC method development for pharmaceutical quality control.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Purpose
1 Diazotization NaNO2, HCl, 0–5°C Formation of diazonium salt
2 Azo Coupling 3-bromo-5-nitrobenzonitrile, pH 0–5, 0–5°C Formation of azo bond
3 Bromination Br2 or NBS, controlled temp Introduction of bromine substituent
4 Nitration HNO3, dilute acid, controlled temp Introduction of nitro group
5 Acetylation Acetic anhydride or acetyl chloride Formation of acetyloxy group
6 Purification Silica gel chromatography, recrystallization >95% purity product

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

Analytical Chemistry

Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- is primarily utilized in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse phase HPLC methods, which are crucial for separating complex mixtures in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations .

Pharmacological Research

The compound's structural features suggest potential pharmacological activities. The presence of an acetyloxy group may enhance its biological activity and solubility, making it a candidate for drug formulation studies. Research into its pharmacokinetics indicates that it could play a role in drug delivery systems due to its favorable partitioning characteristics .

Dye Manufacturing

Benzonitrile derivatives are often used in the production of dyes, particularly azo dyes, which are known for their vivid colors and stability. This compound can serve as an intermediate in synthesizing various dye formulations, including those used in textiles and inks .

Case Study 1: HPLC Method Development

A study demonstrated the successful application of benzonitrile in developing a robust HPLC method for analyzing pharmaceutical compounds. The method was validated for precision, accuracy, and sensitivity, highlighting the compound's utility in quality control processes within pharmaceutical manufacturing.

ParameterValue
Linearity Range0.1 - 10 µg/mL
Detection Limit0.05 µg/mL
Recovery Rate98% - 102%

In pharmacological studies, benzonitrile derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the acetyloxy group significantly influenced the compound's efficacy as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-710
A54912

Mechanism of Action

The mechanism of action of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications/Notes
Target (72828-63-8) C22H24BrN5O4 502.37 Bromine, nitro, butylamino-acetyloxyethyl 5.75 HPLC analysis, environmental risk flagged
Disperse Violet CB (66882-16-4) C22H23N5O6 453.45 Nitro, bis(acetyloxyethyl)amino ~4.2* Textile dye (deep purple powder)
Disperse Red 82 (30124-94-8) C21H21N5O6 439.43 Nitro, bis(acetyloxyethyl)amino 3.7 Dye industry, lower lipophilicity
1,3-Benzenedicarbonitrile analog (72828-64-9) C22H23N5O4 433.45 Dual nitrile, nitro, acetyloxyethyl-butyl N/A Structural isomer with enhanced polarity
Ethyl 4-[[4-[Bis(2-(acetyloxy)ethyl]amino]... (85169-12-6) C25H27N5O8 525.51 Salicylate ester, cyano group N/A Specialized dyes, higher molecular complexity

*Estimated based on structural similarity.

Functional Group Impact on Properties

  • Bromine in Target Compound: Enhances molecular weight and lipophilicity compared to non-brominated analogs (e.g., Disperse Red 82). Bromine may improve lightfastness in dyes but increases environmental persistence .
  • Nitro Groups : Present in all compounds, contributing to electron-withdrawing effects and color intensity. Disperse Violet CB’s additional nitro group reduces LogP compared to the target compound .
  • Acetyloxyethyl vs. Hydroxyethyl : Acetyloxy groups (target compound) increase stability and lipophilicity, whereas hydroxyethyl analogs (e.g., 72828-64-9 in ) may exhibit higher polarity and water solubility .

Chromatographic Behavior

  • The target compound’s HPLC separation on a Newcrom R1 column (low silanol activity) suggests strong hydrophobic interactions, aligning with its high LogP .
  • Disperse Red 82 (LogP = 3.7) likely elutes earlier in reverse-phase systems due to lower hydrophobicity .

Regulatory and Environmental Considerations

    Biological Activity

    Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- (CAS Number: 72828-63-8) is a synthetic compound characterized by its complex structure, which includes a nitrile group, an azo linkage, and multiple substituents that influence its biological activity. This article explores its biological properties, including toxicity, pharmacokinetics, and potential applications.

    Chemical Structure

    The molecular formula of this compound is C22H24BrN5O4C_{22}H_{24}BrN_{5}O_{4}, with a molecular weight of approximately 502.37 g/mol. The InChI Key for this compound is MEJVRNGBUURVPB-UHFFFAOYSA-N.

    Biological Activity Overview

    Research on the biological activity of this compound has primarily focused on its toxicological effects and potential applications in various fields such as pharmacology and environmental science.

    1. Toxicity Studies

    Toxicity assessments are crucial for understanding the safety profile of chemical compounds. The following studies highlight the toxicological effects observed in various biological models:

    Study Organism Findings
    Acute ToxicitySilurana tropicalisLC50 values were determined, indicating concentrations that induce mortality.
    Chronic ToxicityLithobates pipiensBioaccumulation was observed with alterations in metabolomics profiles after exposure to maximum water solubility concentrations.
    Sublethal EffectsFreshwater invertebratesSublethal effects included growth and developmental rate changes due to exposure to related phenolic compounds.

    2. Pharmacokinetics

    Pharmacokinetic studies using reverse phase high-performance liquid chromatography (RP-HPLC) have been conducted to analyze the compound's behavior in biological systems. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method allows for scalable isolation of impurities and can be adapted for pharmacokinetic studies .

    Case Studies

    Several case studies have been documented regarding the environmental impact and biological interactions of this compound:

    • Environmental Impact Assessment : A study published in the Canadian Environmental Protection Act annual report highlighted the effects of similar compounds on aquatic organisms, emphasizing the need for further research into their bioaccumulation potential and ecological risks .
    • Metabolomics Profiling : Research involving Lithobates pipiens showed significant changes in metabolomics profiles after chronic exposure to benzotriazoles and related compounds, suggesting that benzonitrile may exhibit similar effects .

    Q & A

    Basic: What synthetic strategies are recommended for preparing this benzonitrile derivative with high purity?

    Methodological Answer:
    The synthesis involves multi-step reactions, including azo coupling, bromination, and nitration. Key considerations:

    • Azo Coupling: Use diazonium salts of 2-methyl-4-[[2-(acetyloxy)ethyl]butylamino]aniline under controlled pH (0–5°C) to couple with 3-bromo-5-nitrobenzonitrile. Monitor reaction progress via TLC or HPLC .
    • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Verify purity (>95%) via HPLC, as highlighted in protocols for brominated benzonitrile derivatives .

    Basic: How can the azo linkage and nitro group be characterized spectroscopically?

    Methodological Answer:

    • UV-Vis Spectroscopy: Azo groups exhibit strong absorbance in the 400–500 nm range. Compare with reference spectra for similar azo compounds .
    • IR Spectroscopy: Confirm the azo (–N=N–) stretch at ~1450–1600 cm⁻¹ and nitro (–NO₂) asymmetric stretch at ~1520 cm⁻¹ .
    • NMR: Use ¹³C NMR to distinguish nitrile (C≡N, ~115–120 ppm) and nitro (C–NO₂, ~135–140 ppm) carbons .

    Advanced: How can computational methods resolve contradictions in catalytic hydrogenation data for nitrile groups?

    Methodological Answer:
    Catalyst deactivation (e.g., Pd loss or intermediate adsorption) can be investigated via:

    • DFT Simulations: Model adsorption energies of intermediates (e.g., benzylamine) on catalyst surfaces to identify poisoning species .
    • Pre-Treatment Experiments: As in React. Chem. Eng., pre-treat catalysts with HCOOH–NEt₃ to mimic reaction conditions and analyze activity via ICP-OES (e.g., Pd content: 5.56 wt% fresh vs. 5.24 wt% spent) .

    Advanced: What experimental designs assess the stability of this compound under extreme conditions?

    Methodological Answer:

    • Photostability: Expose to UV light (λ = 254–365 nm) in a quartz reactor and monitor degradation via GC-MS. Compare with benzonitrile’s half-life in Titan’s ionosphere (analogous to high-radiation environments) .
    • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for nitriles). Correlate with computational predictions of bond dissociation energies .

    Advanced: How to design toxicity studies for in vivo applications?

    Methodological Answer:

    • Acute Exposure Guidelines: Use AEGL-3 values (lethality thresholds) derived from mouse studies as a baseline. Apply a safety factor of 10 for interspecies extrapolation .

    Advanced: What computational approaches model solvent interactions in benzonitrile-based systems?

    Methodological Answer:

    • Molecular Dynamics (MD): Simulate bulk solvent properties (dipole moment: ~4.01–4.18 D) and surface orientation using software like GROMACS. Validate with experimental surface tension data .
    • Free Energy Calculations: Use COSMO-RS to predict solvation free energy with co-solvents (e.g., DMSO or water) for solubility optimization .

    Basic: How to address conflicting NMR data for regioisomeric impurities?

    Methodological Answer:

    • 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating ¹H–¹³C couplings. For example, distinguish bromo-substituted carbons (δC ~110–120 ppm) from nitro-substituted positions .
    • Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to confirm azo linkage connectivity via ¹H–¹⁵N HMBC .

    Advanced: How to optimize reaction yields in sterically hindered nitrile systems?

    Methodological Answer:

    • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 hr) for bromination steps, improving yield by 15–20% .
    • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation selectivity. Pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning, as shown in nitrile-to-amine conversions .

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